molecular formula C13H8BrFO B1287657 (4-Bromo-3-fluorophenyl)-phenylmethanone CAS No. 1196395-22-8

(4-Bromo-3-fluorophenyl)-phenylmethanone

Cat. No. B1287657
CAS RN: 1196395-22-8
M. Wt: 279.1 g/mol
InChI Key: APIDDGDGHQARQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, a high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group was synthesized from a bromo-bisphenol, and its phosphonated derivative was prepared with high conversion yield . Another example is the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which involved the condensation of 3-fluorobenzoic acid with an indazole derivative . These syntheses highlight the versatility of bromo- and fluoro-phenyl compounds in chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" has been determined using various techniques such as X-ray diffraction . These studies reveal the geometric parameters and the orientation of the substituents on the aromatic rings. For example, the crystal structure of a related compound showed two aromatic rings linked by an enone bridge forming a dihedral angle .

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-phenyl compounds is influenced by the presence of the halogen atoms, which can participate in various chemical reactions. For instance, the presence of a fluorine atom can enhance the electrophilicity of the carbonyl group, making it more reactive . The bromine atom can also be involved in reactions such as bromination or can be substituted by other groups in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-phenyl compounds are determined by their molecular structure. The presence of halogen atoms and the carbonyl group can affect properties such as thermal and oxidative stability, proton conductivity, and methanol permeability . Additionally, the electronic properties such as HOMO-LUMO gap, charge transfer, and first hyperpolarizability can be analyzed to determine the potential of these compounds in applications like nonlinear optics . Molecular docking studies suggest that some of these compounds might exhibit inhibitory activity against certain enzymes, indicating potential pharmaceutical applications .

Scientific Research Applications

Organic Synthesis and Intermediate Applications

One significant application of derivatives similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" is in the synthesis of complex organic molecules. For instance, the compound has been used in the synthesis of key intermediates for atorvastatin calcium, a widely used statin, demonstrating its utility in creating medically relevant substances. The synthesis process involves bromination and condensation reactions, showcasing the compound's versatility as a precursor in organic chemistry (Zhang Yi-fan, 2010).

Material Science and Polymer Research

In material science, derivatives of "(4-Bromo-3-fluorophenyl)-phenylmethanone" contribute to the development of novel materials with enhanced properties. A notable example is its role in producing fluorinated poly(aryl ether) membranes for fuel cell applications. These membranes exhibit excellent thermal, oxidative, and dimensional stability, along with low methanol permeability and reasonable proton conductivity, highlighting the compound's potential in advancing fuel cell technology (Baijun Liu et al., 2006).

Antimicrobial and Antitumor Research

Research into the antimicrobial and antitumor activities of related bromophenols and fluorophenyl compounds has shown promising results. Compounds synthesized from "(4-Bromo-3-fluorophenyl)-phenylmethanone" derivatives have demonstrated significant inhibitory effects on various cancer cell lines, such as A549, BGC-823, and HepG-2, indicating potential applications in cancer treatment (Zhi-hua Tang & W. Fu, 2018). Additionally, the antimicrobial activities of synthesized compounds underscore their utility in developing new therapeutic agents (S. Balaji et al., 2017).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the context in which they are used. For example, they could act as intermediates in synthetic reactions .

Safety and Hazards

These compounds can pose safety hazards. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety precautions should be taken when handling these compounds.

Future Directions

The use of halogenated phenyl compounds in organic synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, or on exploring new reactions involving these compounds .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDDGDGHQARQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-fluorophenyl)(phenyl)methanone

Synthesis routes and methods

Procedure details

In an oven dried flask was added 4-bromo-3-fluorobenzoic acid (1.0 g, 0.0046 mol), thionyl chloride (0.65 mL, 0.0089 mol) and a drop of DMF and the reaction was refluxed for 2 h. The thionyl chloride was then distilled off and benzene (20 mL, 0.2 mol) and aluminum trichloride (0.576 g, 0.00432 mol) was added to the reaction mixture and the reaction was stirred at room temp for 1 h. The crude reaction mixture was poured onto ice and conc. HCl (15 mL). The organic layer was separated and the aqueous layer extracted with EtOAc. The combined organic phases were washed with 5% aq NaOH solution, water and dried (Na2SO4). The organic phase was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 2% EtOAc in hexane. 1H NMR (400 MHz, CDCl3): δ=7.45-7.55 (m, 3H), 7.58 (dd, J=8.84, 1.77 Hz, 1H), 7.60-7.66 (m, 1H), 7.70 (dd, J=8.21, 6.69 Hz, 1H), 7.75-7.82 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.576 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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